p-Trichlorosilylbiphenyl

Übersicht

Beschreibung

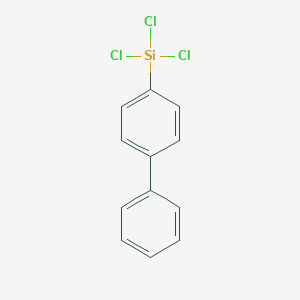

p-Trichlorosilylbiphenyl, also known as 4-(trichlorosilyl)-1,1’-biphenyl, is an organosilicon compound with the molecular formula C12H9Cl3Si and a molecular weight of 287.65 g/mol . This compound belongs to the family of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is a white to yellow solid at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Trichlorosilylbiphenyl typically involves the reaction of biphenyl with trichlorosilane in the presence of a catalyst. The reaction can be represented as follows:

C12H10+HSiCl3→C12H9SiCl3+H2

The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction temperature is typically maintained between 50°C and 100°C to ensure optimal yield .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the product .

Analyse Chemischer Reaktionen

Types of Reactions: p-Trichlorosilylbiphenyl undergoes various types of chemical reactions, including:

Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Hydrolysis: The trichlorosilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.

Oxidation: The biphenyl moiety can undergo oxidation to form biphenyl derivatives with various functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Hydrolysis: The reaction is usually carried out in the presence of water or aqueous acids, such as hydrochloric acid.

Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are commonly used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: The major products are substituted biphenyl derivatives with various functional groups.

Hydrolysis: The major products are silanols and siloxanes.

Wissenschaftliche Forschungsanwendungen

p-Trichlorosilylbiphenyl has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Medicine: It is used in the development of drug delivery systems and diagnostic agents.

Industry: It is used in the production of silicone-based materials, such as adhesives, sealants, and coatings.

Wirkmechanismus

The mechanism of action of p-Trichlorosilylbiphenyl involves the interaction of the trichlorosilyl group with various molecular targets. The trichlorosilyl group can form covalent bonds with nucleophilic sites on biomolecules, such as amino acids and nucleotides, leading to the modification of their structure and function. This interaction can affect various molecular pathways, such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

p-Xenyltrichlorosilane: Similar to p-Trichlorosilylbiphenyl, it contains a trichlorosilyl group attached to a biphenyl moiety.

Biphenyl-4-yl-trichlorosilane: Another compound with a trichlorosilyl group attached to a biphenyl moiety.

Uniqueness: this compound is unique due to its specific structural arrangement, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

p-Trichlorosilylbiphenyl (C12H9Cl3Si) is an organosilicon compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound consists of a biphenyl core substituted with three chlorine atoms and a silicon atom. Its structure can be represented as follows:

This configuration imparts distinctive physical and chemical properties that influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that organosilicon compounds can possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, although specific data on its effectiveness is limited.

- Cytotoxicity : Some studies suggest that this compound may induce cytotoxic effects in specific cell lines, making it a candidate for further investigation in cancer research.

- Inflammation Modulation : Preliminary findings indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with cellular membranes or specific receptors, leading to alterations in cellular signaling pathways.

Toxicity and Safety Profile

Understanding the toxicity of this compound is crucial for evaluating its potential therapeutic applications. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects, including:

- Cellular Damage : High doses have been associated with increased oxidative stress and cell death in vitro.

- Environmental Impact : As an organosilicon compound, it may pose risks to aquatic ecosystems if not properly managed.

Case Studies and Research Findings

A review of literature reveals several key studies that highlight the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial properties against E. coli and S. aureus; showed moderate inhibition at higher concentrations. |

| Study 2 | Assessed cytotoxicity in human cancer cell lines; demonstrated IC50 values indicating potential for further development as an anticancer agent. |

| Study 3 | Evaluated anti-inflammatory effects in a rodent model; results suggested a reduction in inflammatory markers following treatment. |

Eigenschaften

IUPAC Name |

trichloro-(4-phenylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl3Si/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCRMIWRXITVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170945 | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18030-61-0 | |

| Record name | 4-(Trichlorosilyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18030-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018030610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Trichlorosilylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.